molecular formula C24H16ClN3O4 B2638507 2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1053142-97-4

2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No. B2638507
CAS RN: 1053142-97-4
M. Wt: 445.86
InChI Key: PDPOEBMOANRCEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The presence of the benzene rings suggests aromaticity, and the various substituents will likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amino groups could participate in acid-base reactions, the cyanopropenoyl group might undergo addition reactions, and the chlorobenzoyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the amino and carboxylic acid groups could make the compound soluble in polar solvents .

properties

IUPAC Name

2-[[(E)-3-[3-[(2-chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O4/c25-20-10-3-1-8-18(20)23(30)27-17-7-5-6-15(13-17)12-16(14-26)22(29)28-21-11-4-2-9-19(21)24(31)32/h1-13H,(H,27,30)(H,28,29)(H,31,32)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPOEBMOANRCEV-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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